

H-D-Tyr-val-gly-OH molecular weight and formula

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Compound of Interest

Compound Name: H-D-Tyr-val-gly-OH

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Technical Overview of H-D-Tyr-Val-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

The tripeptide **H-D-Tyr-Val-Gly-OH** is a synthetic compound of significant interest in biochemical and pharmaceutical research.[1] Its structure, composed of D-Tyrosine, Valine, and Glycine, allows for specific interactions with biological targets, making it a valuable tool in drug development and therapeutic research.[1] This document provides a technical summary of its core molecular properties.

Molecular Formula and Weight

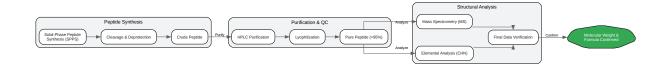
The fundamental physicochemical properties of **H-D-Tyr-Val-Gly-OH** are summarized below. These values are critical for experimental design, including solution preparation and stoichiometric calculations in synthesis and assay development.

Property	Value	Source
Chemical Formula	C16H23N3O5	[2]
Molecular Weight	337.38 g/mol	[1]
Monoisotopic Mass	337.164 g/mol	[3]



Experimental Determination Workflow

The properties presented are typically determined and verified through a combination of mass spectrometry and elemental analysis. The following diagram illustrates a generalized workflow for characterizing a synthetic peptide like **H-D-Tyr-Val-Gly-OH**.



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Caption: Workflow for Peptide Synthesis and Analysis.

Experimental Protocols

- 1. Peptide Synthesis and Purification:
- Methodology: The peptide is typically synthesized using automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc-protected amino acids on a resin support.
- Cleavage: Following chain assembly, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., Trifluoroacetic acid, water, and scavengers).
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (typically >95%). The purified fractions are then lyophilized.
- 2. Mass Spectrometry for Molecular Weight Determination:



- Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard method for determining the molecular weight of peptides.
- Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent mixture, such as 50% acetonitrile/water with 0.1% formic acid.
- Analysis: The sample is infused into the mass spectrometer. The resulting mass spectrum will show peaks corresponding to the [M+H]⁺ ion and potentially other adducts. The molecular weight is calculated from the mass-to-charge ratio (m/z) of these ions. For H-D-Tyr-Val-Gly-OH, the expected [M+H]⁺ ion would be observed at an m/z of approximately 338.17.
- 3. Elemental Analysis for Formula Verification:
- Methodology: Combustion analysis is used to determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the pure, dried peptide.
- Procedure: A precisely weighed sample of the lyophilized peptide is combusted in a hightemperature furnace. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors.
- Verification: The experimentally determined percentages of C, H, and N are compared to the theoretical percentages calculated from the proposed chemical formula (C₁₆H₂₃N₃O₅). A close correlation between the experimental and theoretical values confirms the elemental composition and, therefore, the molecular formula.

Applications in Research

H-D-Tyr-Val-Gly-OH serves as a valuable substrate in various biochemical assays. For instance, it can be a substrate for peptidylglycine monooxygenase when combined with ascorbate. It is also noted as a catalyst in the synthesis of phenylhydrazones. Its well-defined structure makes it a useful building block for creating larger, more complex peptides in drug discovery and biomaterial design.



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